N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes have been constructed using pyrazole-acetamide derivatives, showcasing the potential for developing new materials with significant antioxidant activities. These complexes demonstrate how structural elements, like hydrogen bonding, influence the assembly process, leading to diverse supramolecular architectures with enhanced functionalities (Chkirate et al., 2019).
Synthesis of Novel Derivatives
Research into the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been conducted, highlighting the versatility of pyrazole-acetamide frameworks in synthesizing complex heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Anticonvulsant Activities
The anticonvulsant activity of alkanamide derivatives bearing heterocyclic rings such as pyrazole has been evaluated, underscoring the pharmaceutical relevance of pyrazole-acetamide derivatives in developing new therapeutic agents (Tarikogullari et al., 2010).
Molecular Conformations and Hydrogen Bonding
Studies on different molecular conformations co-existing in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides provide insights into how hydrogen bonding can be utilized to engineer compounds with specific physical and chemical properties. This research contributes to our understanding of molecular design principles for optimizing drug candidates (Narayana et al., 2016).
Herbicide Inhibition
The chloroacetamide derivatives, including N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have been studied for their inhibitory effects on fatty acid synthesis in algae, indicating potential applications in agriculture as herbicides (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17(2)31(29,30)22-12-10-20(11-13-22)16-23(28)25-14-15-27-19(4)24(18(3)26-27)21-8-6-5-7-9-21/h5-13,17H,14-16H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNBNPWKONDEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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